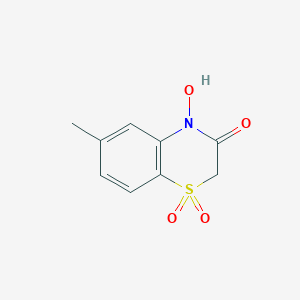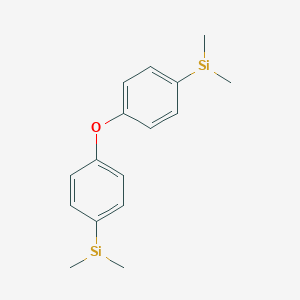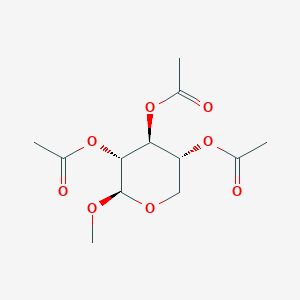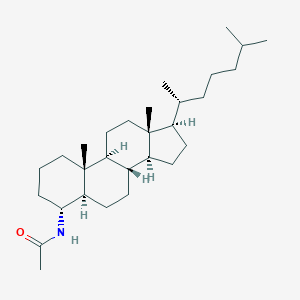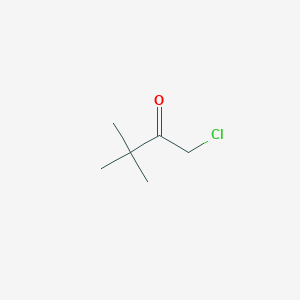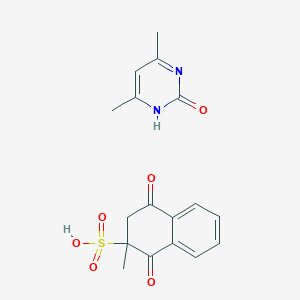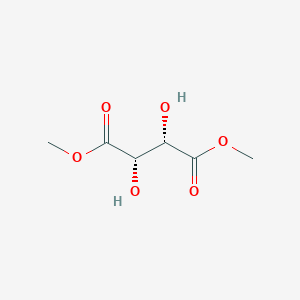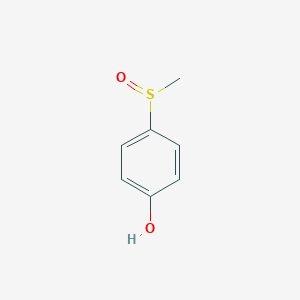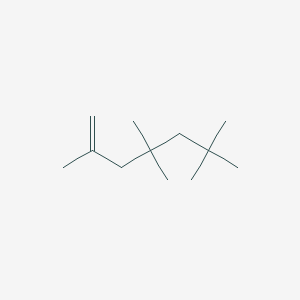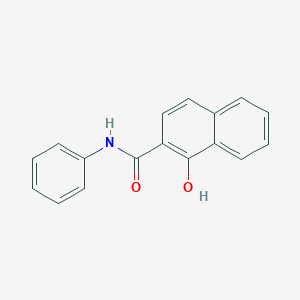
1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as HNCA, is a synthetic compound that has been widely used in scientific research. HNCA belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Scientific Research Applications
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is in the study of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to inhibit the activity of HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression patterns.
Mechanism Of Action
The mechanism of action of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of HDAC enzymes through the formation of a complex with the zinc ion at the active site of the enzyme. This leads to a reduction in the deacetylation of histone proteins, resulting in altered gene expression patterns.
Biochemical And Physiological Effects
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. In vitro studies have demonstrated that 1-hydroxy-N-phenylnaphthalene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, 1-hydroxy-N-phenylnaphthalene-2-carboxamide can also exhibit off-target effects, leading to potential complications in experimental design. Additionally, the synthesis of 1-hydroxy-N-phenylnaphthalene-2-carboxamide can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
Future research on 1-hydroxy-N-phenylnaphthalene-2-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. One potential area of research is the development of 1-hydroxy-N-phenylnaphthalene-2-carboxamide-based therapies for the treatment of cancer and other diseases characterized by altered gene expression patterns. Additionally, further studies are needed to determine the safety and efficacy of 1-hydroxy-N-phenylnaphthalene-2-carboxamide in vivo and its potential for clinical use.
Conclusion
In conclusion, 1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic compound that has been widely used in scientific research to study various biological processes. Its specificity for HDAC enzymes makes it a valuable tool for studying the role of these enzymes in gene expression and other biological processes. While 1-hydroxy-N-phenylnaphthalene-2-carboxamide has shown promise as a potential therapeutic agent, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
1-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a series of chemical reactions involving the condensation of 1-naphthylamine and 2-naphthoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product can be purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
CAS RN |
13545-65-8 |
|---|---|
Product Name |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChI Key |
MRBHUTYSDDTIIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
synonyms |
1-Hydroxy-N-phenyl-2-naphthalenecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



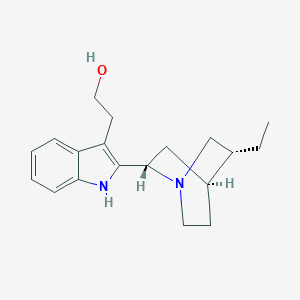
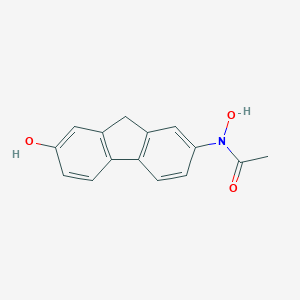
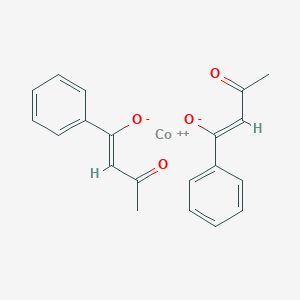
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
